molecular formula C17H39O3PS B1591373 Tetrabutylphosphonium methanesulfonate CAS No. 98342-59-7

Tetrabutylphosphonium methanesulfonate

Cat. No.: B1591373
CAS No.: 98342-59-7
M. Wt: 354.5 g/mol
InChI Key: DSQCNXSPLHDLED-UHFFFAOYSA-M
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Description

Tetrabutylphosphonium methanesulfonate is an ionic liquid with the molecular formula C16H36P.CH3SO3. It is known for its high thermal stability, low vapor pressure, and chemical stability. This compound is more stable than its ammonium salt counterparts and is used in various scientific and industrial applications .

Mechanism of Action

Target of Action

Tetrabutylphosphonium methanesulfonate is an ionic liquid at ambient temperature . It is more stable than the corresponding ammonium salt It is noted that it can potentially affect the respiratory system .

Mode of Action

It is known that the methane sulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents since their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Given its potential role as an alkylating agent , it may be involved in various biochemical reactions that involve the transfer of an alkyl group.

Result of Action

Given its potential role as an alkylating agent , it may cause alterations in the structure and function of biomolecules, such as proteins and nucleic acids, through the addition of an alkyl group.

Action Environment

It is known that this compound is an ionic liquid at ambient temperature , suggesting that temperature may play a role in its stability and action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylphosphonium methanesulfonate can be synthesized through the reaction of tetrabutylphosphonium bromide with methanesulfonic acid. The reaction typically occurs in an organic solvent such as benzene at elevated temperatures around 80°C . The yield of this reaction is generally high, making it an efficient method for producing this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylphosphonium methanesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutylphosphonium methanesulfonate is unique due to its high thermal stability and low vapor pressure, which make it more suitable for high-temperature applications compared to its ammonium counterparts. Its ability to form stable inclusion complexes with cyclodextrins also sets it apart from similar compounds .

Properties

IUPAC Name

methanesulfonate;tetrabutylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQCNXSPLHDLED-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H39O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584998
Record name Tetrabutylphosphanium methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98342-59-7
Record name Tetrabutylphosphanium methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylphosphonium methanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Tetrabutylphosphonium Methanesulfonate being investigated in current research?

A1: Current research focuses on this compound primarily as an extraction solvent in oxidative desulfurization processes for liquid fuels [, ]. Its ability to efficiently remove sulfur compounds like dibenzothiophene (DBT) and benzothiophene (BT) makes it a promising candidate for improving fuel quality. Additionally, it's being explored as a potential component in hybrid solvents for capturing carbon dioxide [, ].

Q2: How does this compound interact with carbon dioxide, and how does this relate to its potential in carbon capture technologies?

A2: While the exact mechanism is still under investigation, studies using Fourier Transform-Infrared (FT-IR) Spectroscopy confirm that this compound, when part of a hybrid solvent system with monoethanolamine (MEA), does interact with carbon dioxide []. The presence of carbamate in the solution after the introduction of CO2 suggests that the absorption process might be similar to that observed in traditional amine-based CO2 capture systems.

Q3: What is known about the solubility of this compound?

A3: Research indicates that this compound exhibits varying solubility depending on the solvent. It shows good solubility in alcohols like 1-butanol, 1-hexanol, 1-octanol, 1-decanol, and 1-dodecanol []. Interestingly, when mixed with aromatic hydrocarbons like ethylbenzene and propylbenzene, solid-liquid equilibria with immiscibility in the liquid phase were observed []. This suggests its potential utility in separation processes.

Q4: What role does this compound play in oxidative desulfurization (ODS)?

A4: In ODS, this compound acts as an extraction solvent [, ]. After an oxidant like meta-chloroperoxybenzoic acid (mCPBA) converts sulfur compounds into their corresponding sulfones, this compound selectively extracts these oxidized sulfur compounds, thus removing them from the fuel.

Q5: Have there been any studies on the thermal stability of this compound?

A5: Yes, studies have shown that cycloaliphatic epoxy hybrimer materials incorporating this compound exhibit high thermal resistance []. These materials, synthesized through a sol-gel condensation reaction, showed minimal discoloration even after prolonged exposure to elevated temperatures (120°C for 360 hours) []. This thermal stability is a desirable property for applications like LED encapsulation, where materials need to withstand high operating temperatures.

Q6: How do different solvents influence the ionic behavior of this compound?

A6: Conductivity and FT-IR spectroscopic analyses reveal that this compound exhibits different ionic behaviors depending on the solvent [, , ]. In low dielectric constant solvents like methylamine, it exists primarily as triple ions []. Conversely, in solvents like acetonitrile, methanol, nitromethane, formamide, and water, different degrees of ion-pair and triple-ion formation are observed [, ]. This variation is attributed to the interplay of ion-dipole interactions, hydrogen bonding, and structural factors within each solvent system.

Q7: What techniques are researchers using to study the interactions of this compound in various solutions?

A7: Researchers employ a combination of techniques to study this compound's behavior:

  • Conductivity measurements: Provide insights into ion association and transport properties in different solvents [, , ].
  • FT-IR Spectroscopy: Helps analyze molecular interactions and identify specific chemical species formed in solution, such as carbamate formation during CO2 absorption [, , , ].

Q8: What are the future directions for research on this compound?

A8: Future research on this compound could focus on:

  • Optimizing its use in CO2 capture: Determining optimal operating parameters and solvent system compositions for maximum CO2 absorption [, ].

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